Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-
Brand Name: Vulcanchem
CAS No.: 198012-02-1
VCID: VC16868026
InChI: InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3
SMILES:
Molecular Formula: C15H12F3NO2S
Molecular Weight: 327.3 g/mol

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-

CAS No.: 198012-02-1

Cat. No.: VC16868026

Molecular Formula: C15H12F3NO2S

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- - 198012-02-1

Specification

CAS No. 198012-02-1
Molecular Formula C15H12F3NO2S
Molecular Weight 327.3 g/mol
IUPAC Name 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide
Standard InChI InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3
Standard InChI Key PORBHQWXDLUOLN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises a benzenesulfonamide core substituted with a methyl group at the para position and a methylene-linked 4-(trifluoromethyl)phenyl moiety. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, contributing to hydrogen bonding and electrostatic interactions with biological targets. The trifluoromethyl (-CF₃) group at the phenyl ring’s para position enhances lipophilicity, potentially improving membrane permeability and metabolic stability.

Key structural features include:

  • Sulfonamide backbone: Facilitates interactions with enzymes and receptors via hydrogen bonding.

  • Trifluoromethyl group: Introduces steric bulk and electron-withdrawing effects, modulating electronic density across the aromatic system.

  • Methylene bridge (-CH=N-): Creates a conjugated system between the two aromatic rings, potentially influencing photophysical properties.

Table 1: Molecular Data for Benzenesulfonamide, 4-Methyl-N-[[4-(Trifluoromethyl)Phenyl]Methylene]-

PropertyValue
CAS No.198012-02-1
Molecular FormulaC₁₅H₁₂F₃NO₂S
Molecular Weight327.3 g/mol
IUPAC Name4-Methyl-N-[(4-(trifluoromethyl)phenyl)methylidene]benzenesulfonamide

Synthesis and Preparation

General Synthetic Pathways

While no explicit synthesis protocol exists for this compound, sulfonamide derivatives are typically synthesized via condensation reactions between sulfonamides and aldehydes or ketones . For example, analogous Schiff base sulfonamides are prepared by refluxing sulfonamide precursors with aromatic aldehydes in ethanol, followed by recrystallization .

A plausible route for this compound involves:

  • Sulfonation: Introduction of the sulfonamide group to a methyl-substituted benzene ring.

  • Condensation: Reaction of the primary amine (-NH₂) in 4-methylbenzenesulfonamide with 4-(trifluoromethyl)benzaldehyde to form the methylene bridge (-CH=N-) .

Reaction Conditions

  • Solvent: Ethanol or methanol, facilitating nucleophilic attack.

  • Catalyst: Acidic or basic conditions to promote imine formation.

  • Temperature: Reflux (70–80°C) for 5–8 hours, as seen in analogous Schiff base syntheses .

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